Bisphenol Z bis(chloroformate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bisphenol Z bis(chloroformate) is a chemical compound with the molecular formula C20H18Cl2O4 and a molecular weight of 393.3 g/mol. This compound is known for its unique structure, which includes a cyclohexyl group and two carbonochloridate groups attached to a phenyl ring. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bisphenol Z bis(chloroformate) typically involves the reaction of 4-hydroxybenzoic acid with thionyl chloride to form 4-chlorobenzoic acid chloride. This intermediate is then reacted with cyclohexylamine to produce the desired compound. The reaction conditions usually involve the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Bisphenol Z bis(chloroformate) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonochloridate groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
Bisphenol Z bis(chloroformate) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bisphenol Z bis(chloroformate) involves its interaction with specific molecular targets. The carbonochloridate groups can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins or other biomolecules. This interaction can affect the function of the target molecules and pathways involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- [4-[1-(4-Chlorophenyl)cyclohexyl]phenyl] carbonochloridate
- [4-[1-(4-Methoxyphenyl)cyclohexyl]phenyl] carbonochloridate
- [4-[1-(4-Nitrophenyl)cyclohexyl]phenyl] carbonochloridate
Properties
CAS No. |
91174-67-3 |
---|---|
Molecular Formula |
C20H18Cl2O4 |
Molecular Weight |
393.3 g/mol |
IUPAC Name |
[4-[1-(4-carbonochloridoyloxyphenyl)cyclohexyl]phenyl] carbonochloridate |
InChI |
InChI=1S/C20H18Cl2O4/c21-18(23)25-16-8-4-14(5-9-16)20(12-2-1-3-13-20)15-6-10-17(11-7-15)26-19(22)24/h4-11H,1-3,12-13H2 |
InChI Key |
JBBVUMYPDFKNDK-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)(C2=CC=C(C=C2)OC(=O)Cl)C3=CC=C(C=C3)OC(=O)Cl |
Canonical SMILES |
C1CCC(CC1)(C2=CC=C(C=C2)OC(=O)Cl)C3=CC=C(C=C3)OC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.